molecular formula C9H15N3 B13475939 3-(1-methylcyclopentyl)-1H-pyrazol-5-amine

3-(1-methylcyclopentyl)-1H-pyrazol-5-amine

Cat. No.: B13475939
M. Wt: 165.24 g/mol
InChI Key: RQZBSCTZLIEPTR-UHFFFAOYSA-N
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Description

3-(1-methylcyclopentyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methylcyclopentyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 1-methylcyclopentanone with hydrazine hydrate to form the corresponding hydrazone, followed by cyclization to yield the pyrazole derivative. The reaction conditions often include the use of a solvent such as ethanol and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1-methylcyclopentyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: The pyrazole ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(1-methylcyclopentyl)-1H-pyrazol-5-amine has various applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

    Industry: It may be used in the production of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(1-methylcyclopentyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(1-methylcyclopentyl)-1,2-oxazol-5-amine: A structurally similar compound with an oxazole ring instead of a pyrazole ring.

    3-(1-methylcyclopentyl)-1H-imidazol-5-amine: Another similar compound with an imidazole ring.

Uniqueness

3-(1-methylcyclopentyl)-1H-pyrazol-5-amine is unique due to its specific ring structure and the presence of the 1-methylcyclopentyl group

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

5-(1-methylcyclopentyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H15N3/c1-9(4-2-3-5-9)7-6-8(10)12-11-7/h6H,2-5H2,1H3,(H3,10,11,12)

InChI Key

RQZBSCTZLIEPTR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)C2=CC(=NN2)N

Origin of Product

United States

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